molecular formula C15H20BrFN2O B14175420 5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one CAS No. 923025-06-3

5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one

Katalognummer: B14175420
CAS-Nummer: 923025-06-3
Molekulargewicht: 343.23 g/mol
InChI-Schlüssel: LJNCHGQYCIDEKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one is an organic compound with the molecular formula C15H20BrFN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one typically involves the reaction of 5-bromopentanoyl chloride with 1-(2-fluorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with industrial safety and environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one is not well-documented. as a piperazine derivative, it is likely to interact with various biological targets, including neurotransmitter receptors and enzymes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

923025-06-3

Molekularformel

C15H20BrFN2O

Molekulargewicht

343.23 g/mol

IUPAC-Name

5-bromo-1-[4-(2-fluorophenyl)piperazin-1-yl]pentan-1-one

InChI

InChI=1S/C15H20BrFN2O/c16-8-4-3-7-15(20)19-11-9-18(10-12-19)14-6-2-1-5-13(14)17/h1-2,5-6H,3-4,7-12H2

InChI-Schlüssel

LJNCHGQYCIDEKX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.